REACTION_CXSMILES
|
[CH3:1][N:2]=[C:3]=[S:4].[NH2:5][C:6]1[CH:7]=[C:8]([CH:12]=[CH:13][CH:14]=1)[C:9]([OH:11])=[O:10].BrBr>C(O)(=O)C>[CH3:1][NH:2][C:3]1[S:4][C:7]2[C:8]([C:9]([OH:11])=[O:10])=[CH:12][CH:13]=[CH:14][C:6]=2[N:5]=1
|
Name
|
|
Quantity
|
39.2 g
|
Type
|
reactant
|
Smiles
|
CN=C=S
|
Name
|
|
Quantity
|
70 g
|
Type
|
reactant
|
Smiles
|
NC=1C=C(C(=O)O)C=CC1
|
Name
|
|
Quantity
|
250 g
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
50 g
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
81.5 g
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
50 g
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
95 (± 5) °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A solution from which 3-(N'-methylthioureido)-benzoic acid slowly precipitates out in crystalline form
|
Type
|
CUSTOM
|
Details
|
is temporarily formed
|
Type
|
CUSTOM
|
Details
|
to react completely for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
it is cooled to 500
|
Type
|
CUSTOM
|
Details
|
to react completely for 2 hours, until the release of gas
|
Duration
|
2 h
|
Type
|
DISTILLATION
|
Details
|
After 160 g of acetic acid have been distilled off at 75-80° C. under reduced pressure, 200 g of water
|
Type
|
ADDITION
|
Details
|
have been added to the residue, 67 g of 30% sodium hydroxide solution
|
Type
|
ADDITION
|
Details
|
have been added dropwise
|
Type
|
FILTRATION
|
Details
|
the mixture has been filtered with suction at 75-80° C.
|
Type
|
WASH
|
Details
|
the residue has been washed with water, 73 g of product of melting point >330° C.
|
Type
|
CUSTOM
|
Details
|
are obtained
|
Name
|
|
Type
|
product
|
Smiles
|
CNC=1SC2=C(N1)C=CC=C2C(=O)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 97% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |